3-Hydroxyterphenyllin
Overview
Description
3-Hydroxyterphenyllin is a metabolite of Aspergillus candidus . It has been found to suppress proliferation and cause cytotoxicity against A2780/CP70 and OVCAR-3 cells . It also induces S phase arrest and apoptosis .
Molecular Structure Analysis
The molecular structure of 3-Hydroxyterphenyllin is represented by the formula C20H18O6 . The SMILES representation isOC1=CC=C(C2=CC(OC)=C(C3=CC=C(C(O)=C3)O)C(O)=C2OC)C=C1
.
Scientific Research Applications
Anticancer Potential in Ovarian Cancer
3-Hydroxyterphenyllin, a secondary metabolite of Aspergillus fungi, has shown significant potential in cancer research, particularly against ovarian cancer. Studies have demonstrated that 3-Hydroxyterphenyllin exhibits a potent growth inhibitory effect on human ovarian cancer cells such as OVCAR-3 and A2780/CP70. It induces S phase cellular arrest by modulating the expression of various cell cycle-related proteins, suggesting its potential as a therapeutic agent in combating ovarian cancer cell growth (Chen, 2018). Another study corroborates these findings, highlighting its ability to induce apoptosis and S phase arrest in human ovarian carcinoma cells through mechanisms involving DNA damage and activation of apoptotic pathways (Wang et al., 2017).
Exploration of New Metabolites from Aspergillus
Research into Aspergillus fungi has led to the discovery of new metabolites, including various prenylated polyhydroxy-p-terphenyl metabolites. These compounds, such as 3-Hydroxyterphenyllin, have been evaluated for cytotoxicity against different cell lines, revealing moderate activities and expanding the understanding of the chemical diversity and potential biological activities of these metabolites (Cai et al., 2011).
Chemical Structure and Synthesis Studies
The chemical structure of 3-Hydroxyterphenyllin was elucidated in early studies, which provided foundational knowledge for subsequent research. By analyzing the nuclear magnetic resonance spectroscopy of the compound and its derivatives, researchers have been able to understand its structure and properties, paving the way for further exploration of its biological activities (Kurobane et al., 1979).
properties
IUPAC Name |
4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSPFNUVVOKJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216353 | |
Record name | 3-Hydroxyterphenyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyterphenyllin | |
CAS RN |
66163-76-6 | |
Record name | 3-Hydroxyterphenyllin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyterphenyllin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyterphenyllin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyterphenyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYTERPHENYLLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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